VLX600 is a lipophilic cation-based triazinoindolyl-hydrazone compound identified through chemical screening for its potential as an anti-cancer agent. [] Its primary mechanism of action revolves around the inhibition of mitochondrial oxidative phosphorylation (OxPhos). [] VLX600 exhibits preferential cytotoxicity towards cancer cells residing in hypoxic and nutrient-limited microenvironments, making it a subject of interest for targeting quiescent tumor cells often responsible for tumor relapse. [, , ]
A comparative study investigating the complexation of VLX600 with essential metal ions found its binding affinity at pH 7.4 to follow the order: Cu(II) > Fe(II) > Zn(II). [] Furthermore, cyclic voltammetry analysis demonstrated VLX600's strong preference for complexation with Fe(II) over Fe(III). [] These findings shed light on the potential interaction of VLX600 with essential metals in biological systems.
While specific data on physical properties like melting point or boiling point are not explicitly mentioned in the provided papers, VLX600 is characterized as a lipophilic cation-based compound. [] Its lipophilicity and membrane permeability have been investigated using various methods, including computational models. [] Furthermore, its protonation processes and complexation with essential metal ions in solution have been studied. [] These studies provide valuable information regarding its behavior in biological environments.
Targeting Cancer Cells in Hypoxic Microenvironments: Studies demonstrate VLX600's efficacy in targeting cancer cells within hypoxic and nutrient-deprived regions of tumors, particularly those that have become resistant to conventional therapies reliant on rapid cell division. [, , , ]
Sensitizing Cancer Cells to Existing Therapies: VLX600 has shown the ability to enhance the efficacy of existing cancer therapies, such as PARP inhibitors and platinum compounds, by disrupting HR DNA repair mechanisms. []
Modulating the Tumor Microenvironment: Research suggests VLX600 can repolarize M2-like tumor-associated macrophages, known for promoting tumor progression, into an M1-like phenotype characterized by tumor-cytotoxic activity. [] This modulation of the tumor microenvironment holds promise for enhancing immunotherapy approaches.
Investigating Metabolic Reprogramming in Cancer Cells: Studies employing VLX600 have provided valuable insights into the metabolic reprogramming that occurs in cancer cells, particularly in the context of BRCA1 deficiency and its impact on therapeutic vulnerabilities. []
Preclinical Model Development: The effectiveness of VLX600 in 3D tumor spheroid models highlights its potential as a tool for developing more clinically relevant high-throughput drug screening platforms. []
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7